7-(4-Fluorophenyl)-1,4-thiazepane
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Overview
Description
7-(4-Fluorophenyl)-1,4-thiazepane is a heterocyclic compound characterized by a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzylamine with 1,4-dichlorobutane in the presence of a base, followed by the introduction of sulfur to form the thiazepane ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepane ring to a more saturated form.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
7-(4-Fluorophenyl)-1,4-thiazepane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The sulfur and nitrogen atoms in the thiazepane ring contribute to its reactivity and stability, facilitating its effects on molecular targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: Another nitrogen-containing heterocycle with applications in drug discovery.
Thiazolidine: A five-membered ring containing sulfur and nitrogen, used in various chemical syntheses.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.
Uniqueness
7-(4-Fluorophenyl)-1,4-thiazepane is unique due to its seven-membered ring structure, which provides distinct chemical and biological properties compared to smaller or larger ring systems. The combination of the fluorophenyl group with the thiazepane ring enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H14FNS |
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Molecular Weight |
211.30 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-1,4-thiazepane |
InChI |
InChI=1S/C11H14FNS/c12-10-3-1-9(2-4-10)11-5-6-13-7-8-14-11/h1-4,11,13H,5-8H2 |
InChI Key |
XCWWDWKHZPXCCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCSC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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